Isoxazole-4-carbonitrile

Vue d'ensemble

Description

Isoxazole-4-carbonitrile is a five-membered heterocyclic compound commonly found in many commercially available drugs. Its enormous significance in drug discovery necessitates the exploration of new eco-friendly synthetic strategies .

Synthesis Analysis

The most widely researched and reported synthesis of isoxazole derivatives involves the (3 + 2) cycloaddition reaction . In this process, an alkyne acts as a dipolarophile, and a nitrile oxide serves as the dipole. Two predicted mechanisms for the 1,3-dipolar cycloaddition reaction include pericyclic cycloaddition via a concerted mechanism . Additionally, microwave-assisted solid-phase synthesis has been explored for 4,5-disubstituted isoxazoles .

Molecular Structure Analysis

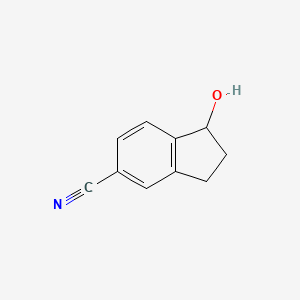

The molecular formula of Isoxazole-4-carbonitrile is C₄H₂N₂O . It is a yellow solid with a molecular weight of approximately 94.07 g/mol . The IUPAC name for this compound is 4-isoxazolecarbonitrile . Its chemical structure consists of a five-membered ring containing nitrogen and oxygen atoms .

Chemical Reactions Analysis

Isoxazole derivatives are often synthesized through the (3 + 2) cycloaddition reaction, where an alkyne and a nitrile oxide react to form the isoxazole ring. Notably, metal-catalyzed reactions (using Cu(I) or Ru(II)) are commonly employed, but alternate metal-free synthetic routes are being explored to overcome drawbacks such as high costs, toxicity, and waste generation .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antimicrobial Agents

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Isoxazole-4-carbonitriles have been synthesized and tested for their efficacy as antimicrobial agents . They have shown significant biological applications such as hypoglycemic, analgesic, anti-inflammatory, and HIV-inhibitory activity .

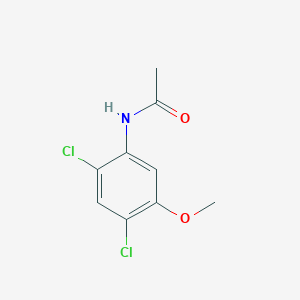

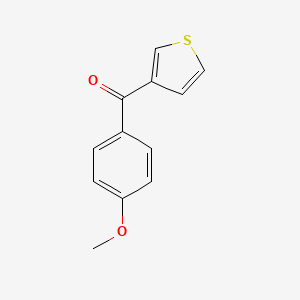

- Methods of Application: Nitrile oxides generated in situ by the oxidative dehydrogenation of aromatic aldoximes undergo 1,3-dipolar cycloaddition reaction with 3-(4-methoxyphenyl)propiolonitrile to afford the new cycloadducts 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles .

- Results or Outcomes: The new synthesized cycloadducts were tested for their antifungal and antibacterial activity .

Drug Discovery

- Scientific Field: Organic Chemistry

- Summary of the Application: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

- Results or Outcomes: This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Antioxidant Agents

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Isoxazole-4-carbonitriles have been synthesized and tested for their efficacy as antioxidant agents . They have shown significant biological applications such as hypoglycemic, analgesic, anti-inflammatory, and HIV-inhibitory activity .

- Methods of Application: Multicomponent reaction between malononitrile, hydroxylamine hydrochloride, and different aryl or heteroaryl aldehydes afforded novel 5-amino-isoxazole-4-carbonitriles in good product yields and short reaction times . Deep eutectic solvent K2CO3/glycerol was used as catalytic reaction media .

- Results or Outcomes: The new synthesized cycloadducts were tested for their antifungal and antibacterial activity . Broad-spectrum antimicrobial activities were observed with isoxazoles . In addition, antioxidant activity of isoxazole was proven on DPPH .

Antifungal Agents

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Isoxazole-4-carbonitriles have been synthesized and tested for their efficacy as antifungal agents . They have shown significant biological applications such as hypoglycemic, analgesic, anti-inflammatory, and HIV-inhibitory activity .

- Methods of Application: Nitrile oxides generated in situ by the oxidative dehydrogenation of aromatic aldoximes undergo 1,3-dipolar cycloaddition reaction with 3-(4-methoxyphenyl)propiolonitrile to afford the new cycloadducts 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles .

- Results or Outcomes: The new synthesized cycloadducts were tested for their antifungal and antibacterial activity . Isoxazoles were effective on all tested pathogenic fungi .

Anticancer Agents

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Isoxazole-4-carbonitriles have been synthesized and tested for their efficacy as anticancer agents . They have shown significant biological applications such as hypoglycemic, analgesic, anti-inflammatory, and HIV-inhibitory activity .

- Methods of Application: Nitrile oxides generated in situ by the oxidative dehydrogenation of aromatic aldoximes undergo 1,3-dipolar cycloaddition reaction with 3-(4-methoxyphenyl)propiolonitrile to afford the new cycloadducts 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles .

- Results or Outcomes: The new synthesized cycloadducts were tested for their antifungal and antibacterial activity . Isoxazoles were effective on all tested pathogenic fungi .

Anti-inflammatory Agents

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Isoxazole-4-carbonitriles have been synthesized and tested for their efficacy as anti-inflammatory agents . They have shown significant biological applications such as hypoglycemic, analgesic, anti-inflammatory, and HIV-inhibitory activity .

- Methods of Application: Multicomponent reaction between malononitrile, hydroxylamine hydrochloride, and different aryl or heteroaryl aldehydes afforded novel 5-amino-isoxazole-4-carbonitriles in good product yields and short reaction times . Deep eutectic solvent K2CO3/glycerol was used as catalytic reaction media .

- Results or Outcomes: The new synthesized cycloadducts were tested for their antifungal and antibacterial activity . Broad-spectrum antimicrobial activities were observed with isoxazoles . In addition, antioxidant activity of isoxazole was proven on DPPH .

Propriétés

IUPAC Name |

1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-1-4-2-6-7-3-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJYXAHBSGPICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575300 | |

| Record name | 1,2-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazole-4-carbonitrile | |

CAS RN |

68776-58-9 | |

| Record name | 1,2-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

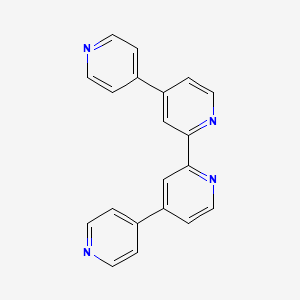

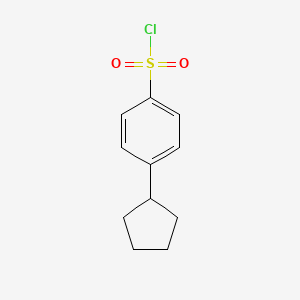

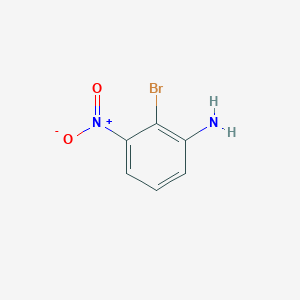

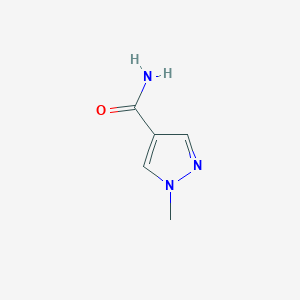

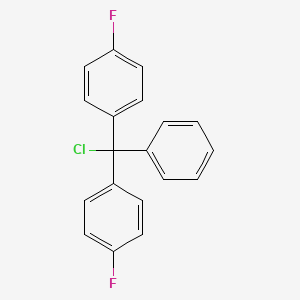

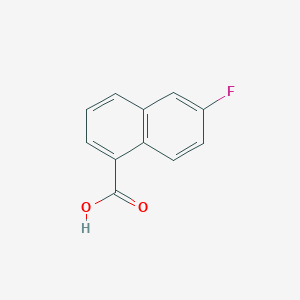

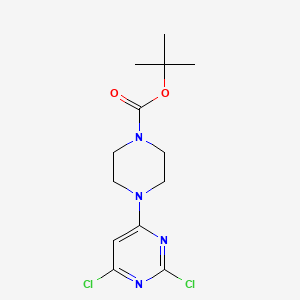

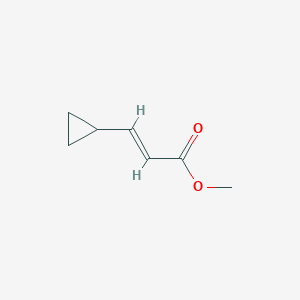

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.